3,5-Dimethylfuran-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3740-58-7 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3,5-dimethyl-3H-furan-2-one |
InChI |
InChI=1S/C6H8O2/c1-4-3-5(2)8-6(4)7/h3-4H,1-2H3 |
InChI Key |
QHAFLRJSQVBCKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(OC1=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dimethylfuran 2 3h One and Its Derivatives
Strategies for Furanone Ring Formation
The construction of the core furanone ring is the cornerstone of synthesizing 3,5-dimethylfuran-2(3H)-one and its derivatives. Several key strategies have been established, each offering distinct advantages in terms of starting material accessibility, efficiency, and stereocontrol.
Cyclization-Decarboxylation Approaches for Furanones
A classic and effective method for synthesizing furanones involves a cyclization-decarboxylation sequence. This approach often begins with the condensation of a β-keto ester with an appropriate aldehyde. For instance, the synthesis of sotolon, also known as 3-hydroxy-4,5-dimethylfuran-2(5H)-one, can be achieved through the base-catalyzed aldol (B89426) addition of acetaldehyde (B116499) to diethyl 2-methyl-3-oxo-butanedioate. This is followed by lactonization under acidic conditions to form a cyclic intermediate, and subsequent thermal decarboxylation at elevated temperatures (e.g., 120°C) to yield the final furanone product. This method highlights the utility of readily available starting materials and fundamental organic transformations to construct the furanone core.
Condensation Reactions in Furanone Synthesis
Condensation reactions are a versatile tool in the synthesis of furanones, enabling the formation of carbon-carbon and carbon-oxygen bonds necessary for ring closure. Aldol-type condensations are particularly prevalent. For example, a multistep synthesis of a novel arylidene 3(2H)-furanone utilizes an acid-catalyzed aldol condensation as a key step. acs.org This reaction involves the condensation of a furanone ester with an aromatic aldehyde in the presence of aqueous HCl. acs.org
Another powerful approach is the Knoevenagel condensation. This reaction has been employed in the synthesis of 2-amino-4-(2-furanone)-4H-chromene-3-carbonitriles through a tandem Knoevenagel/Pinner/vinylogous Michael condensation. rsc.org Similarly, the Knoevenagel condensation of 4-carbethoxy-5-methyl-3(2H)-furanone with substituted benzaldehydes has been used to produce various furanone derivatives. acs.org Furthermore, Lewis acid-catalyzed Knoevenagel condensations, for instance using In(OAc)₃, have been reported for the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with compounds containing an active hydrogen atom. nih.gov
The choice of catalyst and reaction conditions plays a crucial role in the outcome of these condensation reactions. For instance, TiCl₄–Bu₃N has been used to mediate the condensation of ketones with α,α-dimethoxyketones to afford trialkylsubstituted 2(5H)-furanones in a one-pot manner. rsc.org
Oxidative Cyclization Pathways towards Furanone Structures
Oxidative cyclization offers a direct and efficient route to furanone structures from acyclic precursors. This strategy often involves the use of a metal oxidant to facilitate the ring-forming reaction. For instance, Mn(OAc)₃-mediated aerobic oxidation of 2,4-pentanedione has been utilized for the facile synthesis of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. mdpi.com In this process, the reaction can be carried out at room temperature under a stream of dried air. mdpi.com
Palladium(II)-mediated oxidative cyclization of α-hydroxyenones has also been shown to produce furan-3(2H)-one derivatives. acs.org This method has been applied to the synthesis of natural products like bullatenone. acs.org The chemo- and regioselectivity of the cyclization can be influenced by the substrate structure; for example, the oxidative cyclization of an α,β-dihydroxyenone yielded a five-membered furan-3(2H)-one derivative exclusively. acs.org
Furthermore, intramolecular anodic coupling reactions involving ketene (B1206846) dithioacetal radical cations and amide trapping groups can generate furanone products. nih.gov The efficiency of these reactions can be enhanced by the addition of water to the reaction medium. nih.gov Rhodium(III)/cobalt(III) tetra(p-sulfonatophenyl)porphyrin in water has also been observed to mediate the intramolecular oxidative functionalization of alkenes to yield unsaturated oxygen heterocyclic compounds, including furanones. rsc.org
Catalytic Hydrogenation for Dihydrofuranone Derivatives
Catalytic hydrogenation is a fundamental transformation for the synthesis of dihydrofuranone derivatives from their unsaturated furanone precursors. This reduction method is crucial for accessing a wider range of saturated heterocyclic compounds. Both heterogeneous and homogeneous catalysts have been employed for the hydrogenation of carboxylic acid derivatives, which is a related transformation. rsc.org
The development of efficient and selective catalysts is a key focus in this area. For example, well-defined Ru and Ir pincer complexes have been reported for the homogeneous catalytic hydrogenation of furanic aldehydes to furfuryl alcohols under mild conditions. rsc.org While this specific example focuses on aldehydes, the principles of catalyst design can be extended to the hydrogenation of the furanone ring. Asymmetric hydrogenation is also a significant area of research for producing optically active dihydrofuranone derivatives. google.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, leading to the formation of specific diastereomers.
Functionalization and Derivatization Techniques for Furan-2(3H)-ones
Once the furanone core is established, further functionalization and derivatization are often necessary to synthesize specific target molecules. These reactions allow for the introduction of various substituents and the modification of existing functional groups.
Halogenation Reactions, e.g., Bromination of Dihydrodimethylfuranone
Halogenation, particularly bromination, is a common and useful functionalization reaction for furan-2(3H)-ones. The introduction of a halogen atom provides a handle for subsequent cross-coupling reactions or nucleophilic substitutions. The bromination of dihydrodimethylfuranone can be achieved using reagents such as bromine or N-bromosuccinimide (NBS). ontosight.ai This reaction leads to the formation of brominated derivatives like cis-3-bromodihydro-3,5-dimethylfuran-2(3H)-one. ontosight.ai
The conditions for halogenation reactions are critical to control the regioselectivity and the degree of halogenation. For instance, while furan (B31954) reacts violently with bromine at room temperature to yield polyhalogenated products, milder conditions are required to obtain monobrominated derivatives. ijabbr.com In the case of fraxinellone, a natural product containing a furan ring, selective bromination at specific positions has been achieved using NBS or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), with the latter giving an excellent yield of the dibrominated product. nih.gov
Reactions with Carbonyl Compounds in Furanone Synthesis
The synthesis of furanone rings often involves reactions with carbonyl compounds. One established method is the iron carbonyl-promoted cyclocoupling reaction of α,α′-dibromo ketones with carboxamides, which yields 5-(dimethylamino)tetrahydro-3-furanones. oup.com These adducts can then be converted to 3(2H)-furanones. oup.com
Another approach involves the aldol condensation of ketones with aldehydes. For instance, the COX-2 inhibitor inotilone (B22700) has been synthesized through an aldol reaction between 5-methyl-3(2H)-furanone and 3,4-dihydroxybenzaldehyde. researchgate.net Similarly, Knoevenagel condensation between 4-carbethoxy-5-methyl-3-(2H)furanone and substituted benzaldehydes or 4-chloroacetophenone can produce 2-benzylidene-4-carbethoxy-5-methyl-3-(2H)-furanones. researchgate.net
The reaction of γ-keto allylic alcohols can also lead to the formation of 3(2H)-furanones in an intramolecular fashion where the oxygen of a carbonyl group acts as a nucleophile. nih.gov This method provides a route to these heterocyclic compounds from readily available substrates. nih.gov
Nucleophilic Substitution and Addition Reactions of Furanone Scaffolds
Nucleophilic substitution and addition reactions are fundamental to the functionalization and synthesis of furanone derivatives. The furanone ring, particularly when substituted with halogens, is susceptible to nucleophilic attack. nih.gov For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones readily react with various nucleophiles, including amines, alcohols, and thiols. nih.gov The nature of the nucleophile, solvent, and pH can influence the reaction's outcome, leading to a variety of substituted furanones. nih.gov
Primary and secondary aliphatic amines, amino acids, and amides react with 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid), often resulting in substitution at the C4 or C5 position. nih.gov Phenols and their derivatives can also act as efficient nucleophiles, leading to the formation of 5-phenoxy derivatives. nih.gov
Furthermore, the introduction of an acetylene (B1199291) substituent into a furanone ring can be achieved via the Sonogashira cross-coupling reaction of brominated dihydropyrrolones (DHPs), which are synthesized from precursor furanones. nih.gov This reaction typically uses a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and a vinyl halide. nih.gov
Microwave-Assisted and Solvent-Free Synthetic Protocols for Furanone Derivatives
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to faster reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netrsc.org This technique has been successfully applied to the synthesis of various furanone derivatives.
For instance, a microwave-assisted protocol has been developed for the synthesis of 5-isobutyl-3-methyl-4,5-dihydro-2(3H)-furanone, an analogue of whisky lactone, from dihydrotagetone. researchgate.net This method involves the oxidation of dihydrotagetone followed by reduction and lactonization. researchgate.net The reaction between aldonitrones and dibenzoylacetylene (B1330223) under microwave irradiation yields highly substituted 3(2H)-furanones and quinolines. rsc.orgresearchgate.net
Solvent-free microwave-assisted synthesis is a particularly green approach. oatext.commdpi.com A series of 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl)-2-pyrazolines have been synthesized by reacting chalcones with thiosemicarbazide (B42300) under solvent-free microwave irradiation. orientjchem.org This method offers the advantages of a simple work-up, rapid reaction, and mild conditions. orientjchem.org
The following table summarizes the improved yields and reduced reaction times achieved with microwave-assisted synthesis for certain furanone derivatives compared to conventional methods.
| Product | Conventional Method Yield | Microwave-Assisted Yield | Reference |
| 5-Isobutyl-3-methyl-4,5-dihydro-2(3H)-furanone | - | - | researchgate.net |
| 2-Hydroxy-2,5-diphenyl-4-(phenylamino)furan-3(2H)-one | - | Good | rsc.orgresearchgate.net |
| 1-Thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/ trifluoromethylphenyl)-2-pyrazolines | - | Good | orientjchem.org |
Green Chemistry Approaches in Furanone Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of furanones to create more sustainable and environmentally friendly processes. mdpi.comresearchgate.net A key focus is the use of renewable resources, non-toxic reagents, and energy-efficient methods. mdpi.comnih.gov
One notable example is the synthesis of 5-hydroxy-2(5H)-furanone, a valuable C4 building block, from 2-furoic acid using photoactive microgels in an aqueous medium. mdpi.comresearchgate.net This method utilizes singlet oxygen generated by a photosensitizer, offering high conversion rates and the potential for using solar energy. mdpi.com Another green approach involves the oxidation of furfural (B47365) using a mixture of hydrogen peroxide and acetic acid to produce γ-crotonolactone (2(5H)-furanone). nih.gov This method operates under mild conditions with non-toxic reagents. nih.gov
The use of water as a solvent and the absence of expensive metal catalysts in the cycloisomerization of allenic hydroxyketones to 3(2H)-furanones also represents a significant green advancement. organic-chemistry.org Furthermore, solvent-free microwave-assisted synthesis, as mentioned previously, aligns well with the principles of green chemistry by reducing solvent waste. oatext.commdpi.com
Precursor-Based Synthetic Pathways for Substituted Furanones
Many synthetic routes to substituted furanones rely on the transformation of carefully chosen precursor molecules. nih.govontosight.aiorganic-chemistry.org The structure of the precursor often dictates the substitution pattern of the final furanone product.
A common strategy involves the cyclization of functionalized open-chain compounds. For instance, cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one can be synthesized by the bromination of dihydrodimethylfuranone. ontosight.ai This brominated furanone then serves as a versatile intermediate for further functionalization. ontosight.ai
Another precursor-based approach is the electrophile-induced tandem cyclization/1,2-migration of 2-alkynyl-2-silyloxy carbonyl compounds to produce 4-iodo-3-furanones. organic-chemistry.org This reaction can be initiated by N-iodosuccinimide (NIS) and can be catalyzed by AuCl3 for a broader substrate scope. organic-chemistry.org The resulting iodinated furanones are valuable intermediates for creating fully substituted furanones through subsequent coupling reactions. organic-chemistry.org
The synthesis of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one can be achieved through the Mn(OAc)3-mediated aerobic oxidation of 2,4-pentanedione. mdpi.com This method highlights the use of metal-mediated oxidation of a diketone precursor to construct the furanone ring.
The following table details various precursors and the corresponding furanone derivatives synthesized from them.
| Precursor | Synthetic Method | Furanone Derivative | Reference |
| Dihydrodimethylfuranone | Bromination | cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one | ontosight.ai |
| 2-Alkynyl-2-silyloxy carbonyl compounds | Electrophile-induced tandem cyclization/1,2-migration | 4-Iodo-3-furanones | organic-chemistry.org |
| 2,4-Pentanedione | Mn(OAc)3-mediated aerobic oxidation | 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one | mdpi.com |
| 5-Arylfuran-2(3H)-ones | Reaction with DMF-DMA | 3-((Dimethylamino)methylene)furan-2(3H)-ones | mdpi.com |
| 5-(4-Chlorophenyl)furan-2(3H)-one | One-pot reaction with triethyl orthoformate and heterocyclic amines | 3-Hetarylaminomethylidenefuran-2(3H)-ones | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethylfuran 2 3h One and Analogs
Electrophilic and Nucleophilic Reactions of the Furanone Ring
The furanone scaffold, characterized by its α,β-unsaturated lactone system, exhibits a rich and varied reactivity towards both electrophiles and nucleophiles. The electron-withdrawing nature of the carbonyl group renders the double bond susceptible to a range of transformations.
The oxidation of furanones can lead to a variety of products, depending on the oxidant and the substitution pattern of the furanone ring. For instance, the oxidation of furfural (B47365) with performic acid can yield a mixture of furanones. orgsyn.org The process is a delicate balance between oxidation and isomerization of the initially formed 2(3H)-furanone. orgsyn.org In some cases, the hydroxyl group of hydroxy-substituted furanones can be oxidized to form the corresponding ketones or aldehydes using common oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3).
Manganese(III) acetate-mediated aerobic oxidation of 2,4-pentanedione can produce 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. mdpi.com The proposed mechanism involves the one-electron oxidation of the manganese(III)-enolate complex, leading to a dicarbonyl radical that undergoes dimerization and subsequent cyclization to form the furanone. mdpi.com
The reduction of furanone derivatives can be achieved using various reducing agents, leading to the formation of the corresponding alcohol derivatives. For example, 5,5-Dimethyldihydrofuran-2(3H)-one can be reduced to yield alcohols. The specific product obtained depends on the nature of the reducing agent and the reaction conditions.
The furanone ring can undergo substitution reactions with both electrophiles and nucleophiles. derpharmachemica.com The position of substitution is influenced by the electronic properties of the substituents already present on the ring. For instance, 3,4-dihalo-2(5H)-furanones react at the C5 position with compounds having an active hydrogen in the presence of a Lewis acid. mdpi.com
Furanones can act as either electrophiles or nucleophiles depending on the reaction conditions. nih.gov Nucleophilic attack often occurs at the carbonyl carbon or the β-carbon of the α,β-unsaturated system. For example, the reaction of 5-alkyloxy-3,4-dihalo-2(5H)-furanones with aliphatic amines typically results in β-amino-2(5H)-furanones through a tandem Michael addition-elimination reaction. sioc-journal.cn
The table below summarizes some key substitution reactions of furanone derivatives.
| Furanone Derivative | Reagent | Product Type | Reference |
| 3,4-Dihalo-2(5H)-furanones | Compounds with active hydrogen/Lewis acid | C5-substituted furanones | mdpi.com |
| 5-Alkyloxy-3,4-dihalo-2(5H)-furanones | Aliphatic amines | β-Amino-2(5H)-furanones | sioc-journal.cn |
| 5-(4-chlorophenyl)furan-2(3H)-one | Triethyl orthoformate and heterocyclic amines | Hetarylaminomethylidene derivatives | nih.gov |
Radical-Initiated Reaction Mechanisms Involving Furanone Compounds
Radical reactions involving furanones provide a powerful tool for the formation of new carbon-carbon bonds. Radicals can be generated photochemically and subsequently add to the electron-deficient double bond of furanones. researchgate.netresearchgate.net The addition of radicals derived from secondary alcohols is particularly efficient. researchgate.net
Photochemically induced electron transfer can initiate stereoselective radical-tandem reactions of aniline (B41778) derivatives with chiral furanones. rsc.org In these reactions, the furanone can also act as an oxidant in a rearomatization process. rsc.org The atmospheric oxidation of furan (B31954) and its methylated derivatives by radicals such as OH, NO3, and Cl is also a significant area of study. researchgate.netresearchgate.net For instance, the reaction of 3-methylfuran (B129892) with the NO3 radical can lead to the formation of 5-nitrooxy-3-methyl-2(5H)-furanone and 5-nitrooxy-4-methyl-2(5H)-furanone. researchgate.net
Ring-Opening and Rearrangement Processes of Furanones
Furanones can undergo a variety of ring-opening and rearrangement reactions, often triggered by nucleophiles, acids, or photochemical stimuli. The reaction of 5-alkyloxy-3,4-dihalo-2(5H)-furanones with sterically hindered amines like dicyclohexylamine (B1670486) can lead to ring-opening products, specifically (E)-alkyl 2-halo-4-dicyclohexylamino-4-oxobut-2-enoates, through a proposed rearrangement mechanism. sioc-journal.cn Similarly, 3,4-dihalo-2(5H)-furanones can initiate the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) in the absence of a metal catalyst. rsc.org
Photochemical irradiation of certain furanones can induce rearrangements. For example, the photo-irradiation of 3,4-bis(phenylmethyl)-2(5H)-furanone results in a selective di-π-methane rearrangement of the 4-phenylmethyl group. jst.go.jp Acid-catalyzed and Rh-catalyzed decomposition of 4-hydroxycyclobutenones bearing a diazo group can lead to 2(5H)-furanones through ring expansion and recyclization. acs.org Furthermore, some furanones can be synthesized through the rearrangement of other cyclic structures, such as the oxidative rearrangement of 4-arylbut-3-enoic acids using hypervalent iodine reagents. researchgate.net
Transition metal-catalyzed ring-opening cyclizations of α-hydroxycyclopropanols can also provide a route to furanones. rsc.org
Cycloaddition Reactions of Furan Derivatives, e.g., Diels-Alder
Furanones and their derivatives are valuable partners in cycloaddition reactions, most notably the Diels-Alder reaction. jst.go.jp Sulfur-substituted 2(5H)-furanones can react with silyloxydienes in a Diels-Alder fashion to produce highly substituted phthalides. jst.go.jp 5-Methylene-2(5H)-furanone has been investigated as a dienophile in Diels-Alder reactions with various acyclic dienes, showing site and regioselectivity. uab.cat Interestingly, studies have provided evidence for a biradical mechanism in the Diels-Alder reactions of 5-methylene-2(5H)-furanones, where the initial [2+2] adduct can isomerize to the [4+2] adduct via a biradical intermediate. researchgate.netconicet.gov.ar
Besides the [4+2] Diels-Alder reaction, furanones can participate in other cycloaddition processes. Photochemical [2+2] cycloaddition of chiral 2(5H)-furanones with acetylene (B1199291) is a well-established method for preparing cyclobutane (B1203170) compounds. acs.org Furthermore, [3+2] cycloaddition reactions have been developed. For example, an organocatalyzed asymmetric [3+2] cycloaddition of furanone derivatives with azomethine ylides can produce highly functionalized bicyclic adducts. rsc.org Rh(III)-catalyzed formal [3+2] cycloaddition reactions between cyclopropenones and aldehydes also provide an efficient route to highly functionalized furanones. chemistryviews.orgnih.gov
The table below provides an overview of various cycloaddition reactions involving furanone derivatives.
| Furanone Derivative | Reaction Partner | Cycloaddition Type | Product Type | Reference |
| 3-(Phenylthio)-2(5H)-furanones | Silyloxydienes | [4+2] Diels-Alder | Phthalides | jst.go.jp |
| 5-Methylene-2(5H)-furanone | Acyclic dienes | [4+2] Diels-Alder | Cycloadducts | uab.cat |
| Chiral 2(5H)-furanones | Acetylene | Photochemical [2+2] | Cyclobutane derivatives | acs.org |
| Furanone derivatives | Azomethine ylides | Organocatalyzed [3+2] | Bicyclic adducts | rsc.org |
| Cyclopropenones | Aldehydes | Rh(III)-catalyzed [3+2] | Functionalized furanones | chemistryviews.orgnih.gov |
Thermal Degradation and Formation Pathways of Furanones
The thermal behavior of furanones, including their degradation and formation, is a subject of significant interest, particularly in the fields of food chemistry and materials science. The stability and reactivity of these compounds under heat are crucial for understanding flavor development in cooked foods, as well as for their synthesis and potential applications. Research into the thermal pathways of furanones often involves studying various isomers and analogs to elucidate the underlying chemical mechanisms.
Thermal Degradation of Furanones
Theoretical and experimental studies have provided insights into the thermal decomposition of furanones and their methylated derivatives. researchgate.netacs.orgatu.ie Pyrolysis experiments coupled with analytical techniques like photoelectron spectroscopy have shown that the thermal behavior of these compounds is characterized by isomerization and subsequent decomposition. acs.org
Heating 2(3H)-furanones can lead to their conversion into the isomeric 2(5H)-furanones. researchgate.netacs.orgatu.ie This isomerization is proposed to occur through a 1,2-hydrogen transfer reaction that results in the formation of an open-ring ketenoic aldehyde intermediate. researchgate.netacs.orgatu.ieacs.org This intermediate can then undergo ring closure to form the more stable 2(5H)-furanone isomer. researchgate.netacs.org
At higher temperatures, typically around 600°C, decomposition becomes the dominant process. acs.org For the parent 2(3H)-furanone, the final decomposition products are acrolein and carbon monoxide. researchgate.netacs.orgatu.ie Acrolein itself can further decompose into ethylene (B1197577) and carbon monoxide at elevated temperatures. researchgate.netacs.org It is suggested that decarbonylation is a primary decomposition pathway and proceeds through the 2(3H)-isomer as a common precursor. acs.org
The presence and position of methyl groups on the furanone ring influence the decomposition products. For instance, the thermolysis of 5-methyl-2(3H)-furanone, also known as α-angelica lactone, yields methyl vinyl ketone (MVK) and carbon monoxide. acs.orgacs.org The thermal decomposition of 3-methyl-2(5H)-furanone is believed to proceed through isomerization to 3-methyl-2(3H)-furanone before decarbonylation. acs.org In the specific case of 5-methyl-2(5H)-furanone, a hydrogen atom transfer from the methyl group can lead to the formation of a doubly unsaturated carboxylic acid, namely 2,4-pentadienoic acid. acs.orgatu.ienih.gov
Table 1: Thermal Decomposition Products of Furanone Derivatives
| Furanone Derivative | Decomposition Temperature (°C) | Major Products | Citation |
|---|---|---|---|
| 2(3H)-Furanone | ~600 | Acrolein, Carbon Monoxide | acs.org |
| 5-Methyl-2(3H)-furanone | Not specified | Methyl vinyl ketone, Carbon Monoxide | acs.org |
Formation Pathways of Furanones
The formation of furanones is often associated with the thermal processing of foods, where they contribute significantly to the aroma profile. acs.org The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a primary route for the formation of many furanone derivatives. acs.orgcnif.cnresearchgate.net
One of the most studied furanones, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol), known for its caramel-like scent, is formed through the Maillard reaction. cnif.cnresearchgate.net Its formation can also occur from the thermal degradation of certain sugars like rhamnose and fructose (B13574). imreblank.ch The general mechanism is thought to involve the 2,3-enolization of sugars, leading to 1-deoxyosone intermediates. imreblank.ch Similarly, 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) is typically formed from pentoses. imreblank.ch
Another important furanone, sotolon (3-hydroxy-4,5-dimethyl-2(5H)-one), contributes nutty and spicy notes to foods and beverages. nih.gov Its formation is complex and can occur through several pathways. In wines, sotolon can be produced via the oxidative degradation of ascorbic acid or through the aldol (B89426) condensation of α-ketobutyric acid and acetaldehyde (B116499), which are degradation products of threonine. researchgate.netnih.gov Maillard-type reactions are also a significant source of sotolon, particularly in thermally processed systems containing precursors like glucose/cysteine or pyruvic acid/glycine. nih.gov The formation of sotolon is thermally activated, with negligible yields below 70°C. In some processes, the conversion of 4-hydroxy-L-isoleucine (HIL) is a key step, with higher temperatures generally leading to a higher conversion rate, although thermal degradation of the formed sotolon can occur at very high temperatures (e.g., above 200°C). google.com
Table 2: Selected Formation Pathways and Precursors for Furanone Analogs
| Furanone Analog | Precursors | Conditions | Citation |
|---|---|---|---|
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Reducing sugars and amino acids (Maillard reaction) | Thermal processing | researchgate.net |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Rhamnose, Fructose | Thermal degradation | imreblank.ch |
| 4-Hydroxy-5-methyl-3(2H)-furanone (norfuraneol) | Pentoses | Maillard reaction | imreblank.ch |
| Sotolon | α-Ketobutyric acid and Acetaldehyde | Aldol condensation | nih.gov |
| Sotolon | Ascorbic acid and Ethanol | Oxidative degradation | researchgate.netnih.gov |
| Sotolon | Glucose and Cysteine | Maillard reaction | nih.gov |
Computational and Theoretical Studies on 3,5 Dimethylfuran 2 3h One and Furanone Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by approximating the electron density of a system. It is widely used to study furanone derivatives, offering a balance between computational cost and accuracy.
Geometry Optimization and Electronic Structure Analysis
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For furanone derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G(d,p) are commonly employed to predict bond lengths, bond angles, and dihedral angles. beilstein-journals.orgmdpi.comworktribe.com These calculations are crucial for understanding the steric and electronic effects of substituents on the furanone ring. For instance, in studies of related heterocyclic systems, DFT has been used to determine the planarity of ring structures and the orientation of substituent groups. mdpi.com The optimized geometry serves as the foundation for all other computational analyses. researchgate.netbohrium.com
Electronic structure analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution within a molecule. beilstein-journals.org MEP maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is critical for predicting reactivity. researchgate.net For example, in 3H-phenoxazin-3-one, a related heterocyclic compound, DFT calculations have shown the distribution of electronic density and identified the most electrophilic centers for nucleophilic attack. beilstein-journals.org
Table 1: Representative DFT Functionals and Basis Sets in Furanone Research
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-311++G(d,p) | Geometry Optimization, Electronic Structure, NMR/IR Prediction | beilstein-journals.orgresearchgate.netmdpi.com |
| B3LYP | 6-31G(d,p) | Geometry Optimization, Thermochemical Analysis | mdpi.comworktribe.com |
| CAM-B3LYP | 6-311++G(d,p) | Excited State and Electronic Transition Properties | rsc.org |
| MPWB1K | - | Reaction Mechanism and Selectivity Studies | bohrium.com |
| B3PW91 | 6-31+G(d,p) | Geometry Optimization, MEP, FMO analysis | researchgate.net |
This table is representative and not exhaustive of all methods used in the field.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
For furanone derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netscispace.com This analysis helps predict how these molecules will interact in chemical reactions. taylorandfrancis.com For example, in the [3+2] cycloaddition reactions of furanones, FMO analysis helps to understand the interaction between the furanone (as either the HOMO or LUMO component) and the other reactant. bohrium.com The energies of these orbitals can be influenced by substituents on the furanone ring; electron-withdrawing groups tend to lower the LUMO energy, making the molecule a better electrophile.
Prediction of Spectroscopic Parameters (NMR, IR)
DFT calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. tau.ac.il Theoretical prediction of ¹H and ¹³C NMR spectra is achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often with the B3LYP functional. rsc.org The calculated chemical shifts show good correlation with experimental data, aiding in the structural assignment of newly synthesized furanone derivatives. mdpi.comrsc.org
Similarly, DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. tau.ac.il These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as C=O stretching or C-H bending. mdpi.comresearchgate.net Good agreement between calculated and experimental spectra validates the accuracy of the computed molecular structure. mdpi.comresearchgate.net
Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Furanone-Related Compound
| Parameter | Experimental Value | Calculated Value (Method) | Reference |
| ¹H NMR (δ, ppm) | 8.26, 7.77, 7.75, etc. | Good agreement with experimental data | mdpi.com |
| ¹³C NMR (δ, ppm) | 167.32, 154.43, etc. | Good agreement with experimental data | mdpi.com |
| IR (cm⁻¹) C=O stretch | 1679 | Good agreement with experimental data | mdpi.com |
Note: The data presented is for a related triazoloquinazoline compound, illustrating the principle of comparing experimental and theoretical values.
Reaction Pathway and Transition State Modeling
One of the most powerful applications of DFT is in elucidating reaction mechanisms. dergipark.org.tr By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the energy barriers associated with each step. dergipark.org.tre3s-conferences.org This provides a detailed, step-by-step understanding of how reactants are converted into products.
For reactions involving furanones, such as cycloadditions or cyclizations, DFT calculations can model the geometry of the transition state—the highest energy point along the reaction coordinate. bohrium.come3s-conferences.orgresearchgate.net The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. dergipark.org.tr These computational studies can explain the regioselectivity and stereoselectivity observed in experiments. bohrium.comcore.ac.uk For example, transition state calculations have been used to show that certain reactions proceed through a one-step, asynchronous mechanism. researchgate.net
Solvent Effects and Environmental Interactions
Chemical reactions are typically performed in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. grafiati.com
Studies on furanone derivatives have shown that molecular properties, including FMO energies and spectroscopic parameters, can vary between the gas phase and different solvents. researchgate.net The IEFPCM (Integral Equation Formalism PCM) model is frequently employed to investigate how solvents of varying polarity impact the stability and reactivity of these compounds. researchgate.netchristuniversity.in These calculations are critical for accurately simulating reactions in a realistic chemical environment.
Molecular Dynamics (MD) Simulations in Furanone Research
While DFT is excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of molecular motion and interactions.
In furanone research, MD simulations can be used to study the behavior of these molecules in solution, such as their solvation structure and dynamic properties. su.se For example, simulations of furfural (B47365) derivatives in water have provided insights into their structure and dynamics under various conditions. su.se MD can also be used to predict how furanone derivatives interact with biological macromolecules, such as proteins, by simulating the binding process and highlighting key interactions like hydrogen bonds. This is particularly valuable in the context of designing furanone-based compounds with specific biological activities. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling of Furanone Analogs
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. mdpi.comresearchgate.netnih.govresearchgate.net These models are valuable in predicting the properties of new or untested molecules, thereby guiding the design and synthesis of compounds with desired characteristics. mdpi.comnih.gov In the context of furanone analogs, QSPR studies have been instrumental in understanding and predicting various properties, including biological activity.
Several studies have focused on developing QSPR models for furanone derivatives to predict their activity as inhibitors of specific enzymes, such as cyclooxygenase-2 (COX-2). nih.govresearchgate.netsrce.hr These studies typically involve a dataset of furanone compounds with known inhibitory activities. researchgate.netresearchgate.net The process involves calculating a wide range of molecular descriptors for each compound, which quantify different aspects of their molecular structure, such as steric, electronic, and hydrophobic properties. nih.govsrce.hr
Statistical methods like multiple linear regression (MLR) and k-nearest neighbor (kNN) are then employed to build a model that relates these descriptors to the observed biological activity. researchgate.netneliti.com For instance, a 3D-QSAR study on 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives identified that steric, electrostatic, hydrophobic, and hydrogen bond donor features play a significant role in their COX-2 inhibitory activity. nih.gov The resulting models are often visualized using contour maps, which highlight the regions around the molecule where certain properties are favorable or unfavorable for activity, providing crucial insights for designing more potent inhibitors. nih.govsrce.hr
The predictive power of these QSPR models is rigorously evaluated through internal and external validation techniques. researchgate.netneliti.com A statistically significant and validated QSPR model can then be used to predict the activity of newly designed furanone analogs before their synthesis, saving time and resources. srce.hr
Table 1: Key Parameters in QSPR Models for Furanone Derivatives
| Model Type | Key Findings | Statistical Parameters | Reference |
| 3D-QSAR (CoMFA/CoMSIA) | Steric, electrostatic, hydrophobic, and hydrogen bond donor substituents are crucial for COX-2 inhibitory activity. | r²cv = 0.664-0.777, r² = 0.905-0.916 | nih.gov |
| 2D QSAR | Identified key 2D descriptors correlated with COX-2 inhibitory activity. | r² = 0.840, q² = 0.773 | researchgate.net |
| kNN-MFA | Electrostatic fields are the most significant contributors to the model. | q² = 0.7031, r² = 0.7622 | researchgate.net |
| HypoGen Pharmacophore | A four-point pharmacophore model with one hydrogen bond acceptor, two hydrophobic, and one aromatic ring feature was developed for COX-2 inhibition. | Correlation coefficient (r²) = 0.941 | researchgate.net |
Stereochemical Outcome Predictions in Furanone Synthesis
The stereochemistry of furanone derivatives is a critical aspect that significantly influences their biological activity and sensory properties. researchgate.net Computational methods play a vital role in predicting and understanding the stereochemical outcomes of synthetic reactions leading to these compounds.
Theoretical calculations, such as Density Functional Theory (DFT), are employed to model the transition states of key reaction steps. By comparing the energies of different transition state structures, chemists can predict which diastereomer or enantiomer is likely to be formed preferentially. uasz.sn These predictions are invaluable for designing stereoselective syntheses.
For example, in the synthesis of furanone derivatives via conjugate addition reactions, computational models have been developed to predict the stereochemical course. nih.gov These models consider factors such as the conformation of the transition state and the steric and electronic effects of substituents. nih.gov Recent studies suggest that for certain reactions involving organocuprates, the reductive elimination step, rather than the initial nucleophilic addition, is what determines the final stereochemistry. nih.gov
Furthermore, computational analysis of chiroptical properties like Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) can be used to determine the absolute configuration of chiral furanones. researchgate.net By comparing experimentally measured spectra with those calculated for different stereoisomers, the correct absolute stereochemistry can be assigned. researchgate.net This approach has been successfully applied to various natural and synthetic furanone derivatives. researchgate.net
Table 2: Computational Methods in Stereochemical Prediction of Furanone Synthesis
| Computational Method | Application | Key Insights | Reference |
| DFT Calculations | Modeling transition states in cyclization and addition reactions. | Predicts diastereomeric and enantiomeric outcomes by comparing transition state energies. | |
| Reductive Elimination Model | Predicting stereochemistry in organocuprate conjugate additions. | The reductive elimination step is often the stereochemistry-determining step. | nih.gov |
| ORD/ECD/VCD Spectroscopy Analysis | Determination of absolute configuration of chiral furanones. | Comparison of experimental and calculated spectra allows for unambiguous stereochemical assignment. | researchgate.net |
| X-ray Crystallography | Determination of absolute configuration. | Provides definitive structural information, including the absolute configuration of chiral centers. nih.gov | nih.gov |
Non-Covalent Interaction Analysis in Furanone Systems
Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and function of molecules, including furanone derivatives. researchgate.netmdpi.com These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsions, govern molecular recognition, protein-ligand binding, and crystal packing. researchgate.netmdpi.com Computational tools for NCI analysis provide a visual and quantitative understanding of these weak interactions. researchgate.netnih.gov
The Reduced Density Gradient (RDG) analysis is a popular method used to identify and visualize NCIs in real space. researchgate.net This method plots the RDG against the electron density, allowing for the distinction between different types of interactions. The resulting NCI plots use color-coded isosurfaces to represent the nature and strength of the interactions: blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes. rsc.orgmdpi.com
In the context of furanone derivatives, NCI analysis can be used to understand how these molecules interact with biological targets. For instance, studies on furanone C-30, a quorum sensing inhibitor, used molecular docking and NCI analysis to reveal the specific hydrogen-bonding and hydrophobic interactions with the LasR protein. mdpi.com This detailed understanding of the binding mode is essential for the rational design of more potent analogs. mdpi.com
NCI analysis is also applied to understand the stability of different conformations and the packing of molecules in crystals. mdpi.comresearchgate.net By revealing the network of non-covalent interactions, researchers can gain insights into the physical properties and solid-state behavior of furanone compounds. ajchem-b.com
Biological Activities and Molecular Mechanisms of Furanone Scaffolds
Antimicrobial Properties and Mechanisms of Action
Furanone derivatives are recognized for their significant antimicrobial capabilities, including activity against both bacteria and fungi. mdpi.comrscf.ruresearchgate.net These compounds are naturally produced by some organisms, such as the red algae Delisea pulchra, to prevent biofouling on their surfaces. nih.gov The antimicrobial action of furanones is often attributed to their ability to interfere with bacterial communication systems known as quorum sensing, which is crucial for biofilm formation. nih.gov
Antibacterial Activity of Furanone Derivatives
The antibacterial effects of furanone derivatives have been documented against a range of pathogens, including Gram-positive and Gram-negative bacteria. tandfonline.com Some halogenated furanones have been shown to repress biofilm formation by S. epidermidis. frontiersin.org Synthetic furanones can also suppress biofilm formation by Gram-positive bacteria like S. epidermidis and B. subtilis. nih.gov
For instance, a specific chlorinated 2(5H)-furanone derivative, F105, demonstrated highly specific antibacterial activity against Gram-positive bacteria, including S. aureus, S. epidermidis, B. cereus, B. subtilis, and M. luteus, with minimum inhibitory concentrations (MIC) ranging from 8–16 μg/mL. nih.govmdpi.com However, it was ineffective against Gram-negative bacteria like E. coli and P. aeruginosa even at higher concentrations. nih.govmdpi.com Other studies on derivatives of mucobromic acid, a 2(5H)-furanone, have also reported antibacterial effects, particularly against Gram-negative bacteria. innovareacademics.in
The mechanism of action for some furanones involves inducing the production of reactive oxygen species (ROS), leading to protein oxidation and subsequent bacterial cell death. mdpi.com Additionally, certain furanones can enhance the effectiveness of conventional antibiotics like chloramphenicol, suggesting a potential role in combination therapies. researchgate.net
Table 1: In vitro Antibacterial Activity of Selected Furanone Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |
|---|---|---|---|
| Furanone Derivative (F105) | S. aureus (MRSA & MSSA) | MIC: 10-20 mg/L | frontiersin.org |
| Furanone Derivative (F105) | S. epidermidis, B. cereus, B. subtilis | MIC: 8-16 µg/mL | nih.govmdpi.com |
| Furanone Derivative (F131) | S. aureus | MIC: 8-32 µg/mL | nih.gov |
Antifungal Activity of Furanone Derivatives
The furanone scaffold is also present in compounds with notable antifungal properties. researchgate.net Natural furanones have been shown to inhibit the growth of pathogenic fungi such as C. albicans. nih.gov For example, a new furanone derivative, epimusacin D, isolated from an Aspergillus species, exhibited antifungal activity against Aspergillus fumigatus. researchgate.net
Certain synthetic furanone derivatives have demonstrated potent activity. Halogenated 3-phenyl-5-acyloxymethyl derivatives of 2(5H)-furanone showed MIC values between 0.5 to 2 μg/mL against C. albicans. mdpi.com The 2(5H)-furanone derivative F105, while showing moderate antifungal activity on its own (MIC of 32–256 μg/mL), was found to significantly enhance the efficacy of common antifungal drugs like fluconazole (B54011) and terbinafine (B446) against resistant C. albicans strains. researchgate.netmdpi.com This synergistic effect highlights the potential of furanones to combat drug-resistant fungal infections. mdpi.com The derivative F131 also showed considerable fungicidal activity against C. albicans, with minimal fungicidal concentrations (MFC) ranging from 128–1024 µg/mL. nih.gov
Antioxidant Activity and Protective Effects of Furanones
Several furanone derivatives are recognized for their antioxidant properties, which allow them to scavenge free radicals and protect cells from oxidative stress. researchgate.nettandfonline.com The well-known compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), found in strawberries and pineapples, is a potent antioxidant. tandfonline.com Studies have shown its ability to reduce DPPH radicals, with some reporting an IC50 value of 25 µM.
The antioxidant mechanism of furanones can be complex, as they may act as either pro-oxidants or anti-oxidants depending on their concentration and environment. Their structure, particularly the presence of hydroxyl groups, contributes to their ability to neutralize free radicals. tandfonline.com Research on various pyrazole-based heterocycles derived from 2(3H)-furanone also demonstrated significant antioxidant activity, with some compounds showing high efficacy in the phosphomolybdenum method. nih.gov
Table 2: Antioxidant Activity of Selected Furanone Derivatives
| Compound/Derivative | Assay | Activity (IC50 or Equivalent) | Reference |
|---|---|---|---|
| Furaneol | DPPH | IC50: 25 µM | |
| Penicisteckin H (2) | DPPH | IC50: 10.76 µg·mL⁻¹ | researchgate.net |
| Known compound (3) from P. steckii | DPPH | IC50: 8.66 µg·mL⁻¹ | researchgate.net |
| Pyrazole-based furanone derivative (9) | Phosphomolybdenum | 374.0 mg AAE/g | nih.gov |
Role as Intermediates in Metabolic and Biosynthetic Pathways
Furanones are key intermediates in various biological pathways. A compound structurally related to the subject of this article, 3,5-dimethylfuran-2,4(3H,5H)-dione, is proposed as a key intermediate in the biosynthesis of coprinolide, a novel polyketide. It is suggested that this dione (B5365651) is derived from malic acid, which is widely produced by fungi. butlerov.com
The biosynthesis of many important flavor compounds, such as sotolon and furaneol, involves furanone structures. Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-one) is formed through the condensation of α-ketobutyric acid and acetaldehyde (B116499), which are degradation products of the amino acid threonine. nih.gov The formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in fruits like strawberries is more complex. While it can be formed chemically via the Maillard reaction during heating, its biosynthesis in plants involves enzymatic pathways. nih.govmdpi.com D-fructose-1,6-diphosphate has been identified as a natural precursor to HDMF in fruits. mdpi.com This sugar is metabolized via the pentose (B10789219) phosphate (B84403) pathway to produce the furanone. acs.org The oxidation of the furan (B31954) ring is a crucial metabolic step, often leading to the formation of reactive intermediates like epoxides or cis-enediones that can interact with cellular components. nih.gov
Modulation of Physiological Processes by Furanone Derivatives
Furanone derivatives have been shown to modulate various physiological processes. For example, the marine-derived furanone 5-hydroxy-3-methoxy-5-methyl-furan-2(5H)-one was found to reduce intracellular lipid accumulation in vitro. It targets key regulators of lipid metabolism, such as Liver X receptor α (LXRα) and Peroxisome proliferator-activated receptor α (PPARα), increasing the expression of the LDL receptor and thereby lowering triglyceride and cholesterol levels in cells. nih.gov
Other furanones have demonstrated anti-inflammatory effects. tandfonline.comnih.gov Some 4,5-diaryl furan-3(2H)-ones exhibit inhibitory action against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. nih.gov The inhalation of 2,5-dimethyl-4-hydroxy-3-[2H] furanone (DMHF) has been associated with physiological effects such as decreased oxidative stress. tandfonline.com
Anticancer Potential and Related Investigations of Furanone Structures
The furanone scaffold is a structural component of many compounds investigated for their anticancer properties. researchgate.netresearchgate.net Various derivatives have shown cytotoxic activity against a range of human cancer cell lines. redalyc.org For instance, certain brominated furanones derived from levulinic acid were found to be more active than the reference drug cisplatin (B142131) against prostate (PC-3) and glioblastoma (U-251) cancer cell lines, with IC50 values as low as 0.31 µM. redalyc.org
Other studies have focused on 3,4-dibromo-5-hydroxy-furan-2(5H)-one (mucobromic acid, MBA) and its derivatives. Silylated analogues of MBA showed potent antiproliferative activity against colon cancer cells (HCT-116), with one derivative exhibiting an IC50 of 1.4 µM. mdpi.com The mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.comnih.gov For example, a bis-2(5H)-furanone derivative (4e) induced cell cycle arrest at the S-phase in C6 glioma cells and was found to interact significantly with DNA, suggesting this may be a primary target. researchgate.netnih.gov
Table 3: In vitro Anticancer Activity of Selected Furanone Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one (3) | PC-3 (Prostate) | 0.31 | redalyc.org |
| (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one (3) | U-251 (Glioblastoma) | 0.44 | redalyc.org |
| 3,4-Dibromo-5-(TBDMS-oxy)-furan-2(5H)-one (3a) | HCT-116 (Colon) | 1.4 | mdpi.com |
| 4,5-bis(4-methoxyphenyl)furan-3(2H)-one (1j) | MCF-7 (Breast) | 10 | nih.gov |
| 4,5-bis(4-methoxyphenyl)furan-3(2H)-one (1j) | HSC-3 (Squamous Cell) | 7.5 | nih.gov |
Anti-inflammatory and Analgesic Properties of Furanone Compounds
Furanone derivatives have demonstrated notable anti-inflammatory and analgesic effects, positioning them as promising candidates for the development of new pain and inflammation therapies. tandfonline.comnih.govbohrium.comresearchgate.net The furanone system is a structural feature in many compounds with significant biological activities. tandfonline.com
A study on 3-arylidene-5-(4-isobutylphenyl)-2(3H)-furanones identified several derivatives with potent anti-inflammatory and analgesic properties. tandfonline.comnih.gov Among the synthesized compounds, 3-(2,6-dichlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone (Compound 13), 3-(2,4-dichlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone (Compound 14), and 3-(2-chlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone (Compound 3) showed significant inhibition of edema in vivo. tandfonline.com These compounds also exhibited considerable analgesic effects. tandfonline.comnih.gov Notably, these compounds were found to be more selective towards COX-2 enzymes, which is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. tandfonline.comnih.gov
Another study focusing on 4,5-diaryl 3(2H)-furanones reported their anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. nih.gov A fluorine-substituted derivative of –SOMe substituted furan-3(2H)-ones demonstrated a significant anti-inflammatory effect. nih.gov Furthermore, research into novel 2-furanone derivatives has led to the synthesis of compounds with dual COX-2/15-LOX inhibition, indicating a broad mechanism for their anti-inflammatory action. tandfonline.comnih.gov Specifically, certain pyridazinone derivatives synthesized from 2-furanones showed promising dual inhibitory activity along with high inhibition of tumor necrosis factor-alpha (TNF-α). tandfonline.comnih.gov
The anti-inflammatory properties of some furanones are also linked to their antioxidant capabilities. dovepress.com Natural furanones are effective scavengers of superoxide (B77818) anions, which play a role in the inflammatory response. dovepress.com For instance, 4-hydroxy-2 (or 5) -ethyl-5 (or 2) -methyl-3 (2H)-furanone has been shown to protect human erythrocyte membranes from oxidative damage. dovepress.com
The following table summarizes the anti-inflammatory and analgesic activities of selected furanone derivatives from various studies.
| Compound Name/Derivative | Biological Activity | Research Findings | Reference |
| 3-(2,6-dichlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | Anti-inflammatory, Analgesic | Showed 80.98% inhibition of edema in vivo and significant analgesic effects. Selective for COX-2 enzymes. | tandfonline.com |
| 3-(2,4-dichlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | Anti-inflammatory, Analgesic | Exhibited 71.67% inhibition of edema in vivo and notable analgesic properties. Selective for COX-2 enzymes. | tandfonline.com |
| 3-(2-chlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | Anti-inflammatory, Analgesic | Demonstrated 68.37% inhibition of edema in vivo with good analgesic activity. Selective for COX-2 enzymes. | tandfonline.com |
| Fluorine-derivative of –SOMe substituted furan-3(2H)-one | Anti-inflammatory, COX-1 Inhibitor | Showed 54% anti-inflammatory activity in a carrageenan-induced paw edema model and a COX-1 IC50 of 2.8 μM. | nih.gov |
| N-phenylpyridazinone and N-benzoylpyridazinone derivatives from 2-furanone | Dual COX-2/15-LOX Inhibitor, TNF-α Inhibitor | Exhibited promising activity as dual COX-2/15-LOX inhibitors and also showed high TNF-α inhibition activity. | tandfonline.comnih.gov |
| Quinoline based butenolides (furanones) and their nitrogen analogues | Anti-inflammatory, Analgesic | N-benzyl pyrrolones derived from furanones emerged as potent anti-inflammatory agents. Compounds with electron-withdrawing groups like -Cl or -NO2 were more biologically active. Some compounds showed analgesic activity comparable to diclofenac (B195802) with reduced ulcerogenic action. | nih.gov |
Other Reported Biological Activities of Furanone Scaffolds (e.g., antiviral, antimalarial)
Beyond their anti-inflammatory and analgesic effects, furanone scaffolds have been investigated for a range of other important biological activities, including antiviral and antimalarial properties. tandfonline.comnih.govmdpi.com
Antiviral Activity:
Several studies have highlighted the potential of furanone derivatives as antiviral agents. nih.govmdpi.com The 2-furanone moiety has been identified as a crucial structural element for antiviral activity in certain butenolide analogs. mdpi.com A study on pyrazole-based heterocycles synthesized from a 2(3H)-furanone derivative revealed significant antiviral activity against the avian influenza virus. nih.gov Compounds such as a 5-chloropyrazolyl-2(3H)-furanone derivative and its subsequent products demonstrated a marked ability to inhibit the hemagglutination caused by the virus, suggesting their potential as novel antiviral drugs. nih.gov
Antimalarial Activity:
The furanone scaffold has also been utilized in the development of new antimalarial agents. nih.govresearchgate.netresearchgate.netrsc.org The emergence of drug-resistant malaria parasites necessitates the discovery of new chemical entities with novel mechanisms of action. nih.govresearchgate.net Hybrid molecules containing a furanone ring have shown promising results.
One study focused on the synthesis of pyrazole-based furanone hybrids as potential inhibitors of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a key enzyme in the parasite's metabolism. nih.govresearchgate.netbenthamscience.com Several synthesized compounds exhibited potent antimalarial activity, with IC50 values in the low microgram per milliliter range. nih.govresearchgate.netbenthamscience.com Structure-activity relationship (SAR) analysis indicated that substitutions with halogen atoms like bromine and chlorine on the furanone-based hybrids enhanced their antimalarial efficacy. researchgate.netrsc.org
Another line of research explored quinoline-substituted furanone derivatives as selective inhibitors of falcipain-2, a crucial cysteine protease of P. falciparum. researchgate.net Certain derivatives showed excellent antimalarial activity and good inhibition of the falcipain-2 enzyme. researchgate.net
The table below provides an overview of the antiviral and antimalarial activities of specific furanone derivatives.
| Compound/Derivative Class | Biological Activity | Research Findings | Reference |
| Pyrazole-based heterocycles from 2(3H)-furanone | Antiviral | A 5-chloropyrazolyl-2(3H)-furanone derivative and other synthesized compounds showed significant antiviral activity against the avian influenza virus by inhibiting hemagglutination. | nih.gov |
| Pyrazole-based furanone hybrids | Antimalarial | Compounds (7d), (7g), and (8e) were identified as potent derivatives with IC50 values of 1.968, 1.983, and 2.069 μg/ml, respectively, against P. falciparum. These compounds also inhibited PfLDH. Halogen substitutions (Br, Cl) were found to enhance antimalarial activity. | nih.govresearchgate.netbenthamscience.com |
| Quinoline-substituted furanone derivatives | Antimalarial | Compounds 7d and 7f were identified as potential leads for developing selective falcipain-2 inhibitors, showing good inhibition of the enzyme. Three compounds (7d, 7f, and 7g) displayed excellent antimalarial activity with IC50 values ranging from 0.50 to 0.72 µg/mL. | researchgate.net |
| Quinoline–furanone hybrids targeting PfLDH | Antimalarial | Halogen substitutions (Br and Cl) on the hybrid structure enhanced antimalarial activity, while strong electron-withdrawing (–NO2) or -donating (–OH) groups decreased activity. Bulkier aromatic substitutions were favorable for antimalarial activity and LDH inhibition. | rsc.org |
Applications in Advanced Organic Synthesis and Materials Science Involving Furanones
Synthetic Building Blocks for Complex Molecules and Natural Products
The structural features of 3,5-Dimethylfuran-2(3H)-one, including its lactone ring and methyl substituents, make it a useful starting point for constructing more elaborate molecular architectures. Furanones, in general, are recognized as important intermediates in the synthesis of diverse organic molecules, with applications spanning from pharmaceuticals to materials science. solubilityofthings.com The reactivity of the furanone ring allows for various transformations, positioning it as a key "building block" for chemists. nih.gov
While direct applications of this compound as a pharmaceutical intermediate are not extensively documented in readily available literature, the broader class of furanones is significant in this area. For instance, related γ-lactone derivatives, such as 5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone, serve as crucial intermediates in the synthesis of widely used pharmaceuticals like the antidepressant sertraline. The furanone skeleton is a common feature in many biologically active natural products and drugs, suggesting the potential for its derivatives in drug design and development. solubilityofthings.comresearchgate.net The ability to functionalize the furanone ring is a key aspect of its utility, allowing for the synthesis of complex molecules that could serve as precursors to new therapeutic agents. solubilityofthings.com
Furanones are well-established precursors for the synthesis of other bioactive heterocyclic compounds. researchgate.netderpharmachemica.comijabbr.com The furanone scaffold can be chemically modified to create a variety of derivatives with potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netderpharmachemica.com For example, furan-2(5H)-one structures can be used to synthesize more complex systems, such as 3-hetarylaminomethylidenefuran-2(3H)-ones, through one-pot, multi-component reactions. nih.gov These reactions highlight the role of the furanone as a versatile platform for generating libraries of new heterocyclic compounds for biological screening. nih.govsemanticscholar.org The synthesis of functionalized furans is of great interest due to their wide application in pharmaceuticals and agrochemicals. mdpi.com
Integration into Polymer Chemistry and Novel Materials
The integration of furan-based monomers, derived from renewable biomass, into polymer chemistry is a growing field of research. researchgate.net While specific studies on the polymerization of this compound are not prominent, the general class of furanones and their derivatives are explored for creating new materials. solubilityofthings.comambeed.com For example, other furanone derivatives have been investigated for their potential use in producing polyesters and other polymers. researchgate.net The reactivity of the furanone ring could potentially be harnessed for polymerization reactions or for modifying existing polymer backbones to impart specific properties.
Research in Flavors and Fragrances Derived from Furanones (Academic Perspective)
From an academic standpoint, furanones are intensely studied for their significant contributions to the flavor and aroma of many foods and beverages. researchgate.net While this compound itself is not a widely recognized flavor compound, its isomers, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) and 3-hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon), are potent and important aroma molecules. nih.govfragranceu.com Research often focuses on the structure-activity relationships within this class of compounds to understand how small changes in the substitution pattern on the furanone ring dramatically alter the perceived aroma.
The formation of flavor-active furanones is a key area of academic research in food chemistry. These compounds are often generated through the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs during the thermal processing of food. researchgate.netimreblank.ch For example, the well-known flavor compound Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a major product of the Maillard reaction. researchgate.netimreblank.ch
In addition to thermal formation, enzymatic pathways are also responsible for the production of furanones in natural products like fruits. A notable example is the biosynthesis of Furaneol® in strawberries, where the final step is catalyzed by an enone oxidoreductase enzyme. nih.gov This enzyme reduces the exocyclic double bond of a precursor molecule, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone, to form the final flavor compound. nih.gov These studies into the formation pathways, both chemical and enzymatic, are crucial for understanding and controlling the development of desirable flavors in food products.
Environmental Dynamics and Degradation Pathways of Furanone Compounds
Atmospheric Transformation and Fate of Furan (B31954) Derivatives
Furanoids, including furanones, are a class of reactive volatile organic compounds (VOCs) that can be emitted into the atmosphere from sources such as biomass burning. acs.org Once in the atmosphere, their environmental fate is governed by a series of chemical reactions, primarily with atmospheric oxidants, and photochemical processes. acs.orgresearchgate.net
The primary removal pathways for furan derivatives in the troposphere are reactions with the hydroxyl radical (OH) during the daytime, the nitrate (B79036) radical (NO₃) at night, and to a lesser extent, ozone (O₃). researchgate.netcopernicus.org The reactivity is highly dependent on the structure of the furanoid, particularly the degree and position of substitution on the furan ring.
Reaction with Hydroxyl Radicals (OH): The gas-phase reaction with OH radicals is a major atmospheric sink for furan and its derivatives. nih.gov The reaction mechanism for alkylated furans typically involves the electrophilic addition of the OH radical to the double bonds of the furan ring, forming a chemically activated adduct. acs.orgresearchgate.netresearchtrends.net This adduct can then undergo several reactions, including ring-opening to form unsaturated 1,4-dicarbonyls or reaction with O₂ to produce ring-retaining products like hydroxy-furanones. nih.govacs.orgresearchgate.net For instance, the reaction of the OH radical with 2,5-dimethylfuran (B142691) leads to the formation of 3-hexene-2,5-dione with significant molar yields. nih.gov The rate of reaction generally increases with alkyl substitution on the furan ring.
Reaction with Nitrate Radicals (NO₃): During nighttime, the reaction with the NO₃ radical becomes the dominant atmospheric loss process for many furan compounds. copernicus.orgd-nb.infocopernicus.orgcopernicus.org Similar to OH radicals, the reaction proceeds mainly via addition to the furan ring. researchgate.net Studies on 5-methyl-2(3H)-furanone (α-angelicalactone), a structural analog of 3,5-dimethylfuran-2(3H)-one, have shown that this reaction is a significant removal pathway. copernicus.orgcopernicus.orgcopernicus.org In contrast, the isomeric 2(5H)-furanone (γ-crotonolactone) reacts very slowly with NO₃, indicating that the position of the double bond and carbonyl group within the ring structure critically influences reactivity. copernicus.org The presence of a methyl group is observed to increase the reaction rate coefficient by approximately an order of magnitude. copernicus.org
Reaction with Ozone (O₃): The reaction of furans with ozone is generally slower than with OH or NO₃ radicals. acs.org However, for highly substituted furans like 2,5-dimethylfuran, ozonolysis can be a significant degradation pathway. acs.orgrsc.org The reaction with 2,5-dimethylfuran has been found to produce an OH radical yield of 25 ± 10%, along with products such as methylglyoxal, acetic anhydride, and acetic acid, suggesting that the ozonolysis of furans could contribute to atmospheric acidity in biomass burning plumes. rsc.org
The table below summarizes the experimentally determined room-temperature rate coefficients for the reactions of various furan derivatives with major atmospheric oxidants. These values provide context for estimating the atmospheric lifetime of this compound.
| Compound | k(OH) (cm³ molecule⁻¹ s⁻¹) | k(NO₃) (cm³ molecule⁻¹ s⁻¹) | k(O₃) (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|---|
| Furan | 3.9 x 10⁻¹¹ (avg.) | 1.49 x 10⁻¹² copernicus.org | <1 x 10⁻¹⁹ |
| 3-Methylfuran (B129892) | 8.73 x 10⁻¹¹ nih.gov | 1.26 x 10⁻¹¹ researchgate.net | 2.05 x 10⁻¹⁷ acs.org |
| 2,5-Dimethylfuran | 1.25 x 10⁻¹⁰ nih.gov | 1.02 x 10⁻¹⁰ copernicus.org | 3.3 x 10⁻¹⁶ rsc.org |
| 5-Methyl-2(3H)-furanone (α-angelicalactone) | Data not available | 3.01 x 10⁻¹² copernicus.org | Data not available |
| 2(5H)-furanone (γ-crotonolactone) | Data not available | <1.4 x 10⁻¹⁶ copernicus.org | Data not available |
Photochemical degradation, or photolysis, involves the breakdown of a molecule by absorbing light. For furanone compounds, this can be a relevant atmospheric fate process. While direct photolysis by sunlight might be limited for some structures, indirect photochemical processes can be significant. For example, some furanones are known to be formed through the photoisomerization of dicarbonyl compounds, which are themselves products of primary photo-oxidation. copernicus.org The key steps can involve the transfer of electronic energy from triplet states of photosensitizers like humic substances, which can be present in atmospheric aerosols. researchgate.net The structural features of the furanone ring, including the system of conjugated bonds, increase the likelihood of degradation through isomerization, hydrolysis, or polymerization upon exposure to sunlight. mdpi.com
Aquatic Environmental Fate of Furanones
When furanone compounds enter aquatic systems, their fate is determined by processes such as hydrolysis, photolysis, and biodegradation. The lactone structure inherent to furanones makes them susceptible to hydrolysis, particularly under alkaline conditions, which promotes the opening of the lactone ring. mdpi.com Hydrolysis of 2(3H)-furanone can occur via the opening of the furan ring to form alcohol and carboxylic acid functional groups. copernicus.org
For the related compound (±)-dihydro-3-hydroxy-4,4-dimethylfuran-2(3H)-one, the hydrolysis half-life is estimated to be highly dependent on pH, with values of approximately one year at pH 4, 30 days at pH 7, and 12 days at pH 9 at 25°C. oecd.org This indicates that furanones are expected to be hydrolytically stable at low pH but undergo moderate hydrolysis at neutral and higher pH values. oecd.org Fugacity modeling suggests that if released to surface water, approximately 99.9% of a water-soluble lactone like this would remain in the water column, with negligible amounts partitioning to air, soil, or sediment. oecd.org Studies on other natural furanones, such as matricaria lactone, have demonstrated rapid degradation in aquatic environments, with 90% decomposition occurring within 24 hours. mdpi.com
Biodegradation Studies for Related Lactones
Biodegradation is a crucial pathway for the removal of organic compounds from the environment. Studies on lactones structurally related to this compound indicate a potential for microbial degradation. The key structural feature, the furanone ring, can be susceptible to enzymatic hydrolysis by microorganisms. mdpi.com
Comprehensive testing on (±)-dihydro-3-hydroxy-4,4-dimethylfuran-2(3H)-one, also known as DL-pantolactone, has shown that it is readily biodegradable. oecd.orgindustrialchemicals.gov.au In a Modified Sturm test, a standard method for assessing ready biodegradability, DL-pantolactone achieved degradation of 76-82% over a 28-day period. oecd.org Significantly, more than 60% degradation was reached within a 10-day window, which meets the criteria for ready biodegradability. oecd.org In wastewater treatment plant simulations, this high biodegradability is predicted to lead to a removal of 87-91% of the compound. oecd.org Some furanone derivatives can also be utilized by microorganisms as a carbon source, further contributing to their degradation. nih.gov
The table below details the biodegradation findings for a related lactone compound.
| Compound | Test Method | Result | Endpoint | Reference |
|---|---|---|---|---|
| (±)-Dihydro-3-hydroxy-4,4-dimethylfuran-2(3H)-one (DL-Lactone) | Modified Sturm Test (OECD 301B) | Readily biodegradable | 76-82% degradation in 28 days; >60% in 10-day window | oecd.org |
Future Research Directions and Challenges in Furanone Chemistry
Optimization of Synthetic Methodologies for Enhanced Yield and Selectivity
The synthesis of furanones is a critical area of research, with a constant drive to improve efficiency, yield, and selectivity. While various methods exist for the synthesis of the furanone core, achieving high yields and specific stereoisomers of substituted furanones like 3,5-Dimethylfuran-2(3H)-one remains a challenge.
One promising approach is the use of palladium-catalyzed reactions . For instance, a one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides has been investigated, with catalysts like PdCl₂(CH₃CN)₂ showing high efficacy. The optimization of reaction conditions, including the choice of solvent, base, and oxidant, is crucial for maximizing yield.
Another avenue is the development of one-pot multicomponent reactions . These reactions offer an efficient way to construct complex molecules in a single step, reducing waste and improving atom economy. For example, the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles has been achieved through a one-step, three-component reaction, showcasing a sustainable and practical approach that could be adapted for furanone synthesis. acs.org
The table below summarizes various synthetic methods for furanone derivatives, highlighting the conditions and yields, which could be foundational for developing optimized syntheses for this compound.
| Synthetic Method | Starting Materials | Catalyst/Reagents | Solvent | Yield | Reference |
| Alkylative Intramolecular Cyclization | 3-Alkoxycarbonyl-2-oxopropyldiphenylsulfonium salts | - | - | Moderate to high | nih.gov |
| Palladium-Catalyzed One-Pot Synthesis | 1,3-Dicarbonyl compounds, Alkenyl bromides | PdCl₂(CH₃CN)₂ | Dioxane | Up to 94% | |
| Gold-Catalyzed Cyclization | 2-Oxo-3-butynoic esters | Gold catalyst | - | Good | organic-chemistry.org |
| Three-Component One-Pot Reaction | 5-Aryl-furan-2(3H)-ones, Triethyl orthoformate, Heterocyclic amines | - | Isopropyl alcohol | Up to 85% | nih.gov |
Future research should focus on adapting and refining these methodologies for the specific synthesis of this compound, exploring new catalytic systems, and optimizing reaction parameters to improve yield and stereoselectivity.
Mechanistic Elucidation of Complex Biological Interactions
Furanone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. derpharmachemica.com However, the precise mechanisms through which these compounds exert their effects are often not fully understood.
For instance, some furanones are believed to act as enzyme inhibitors . Docking studies have been used to investigate the interactions of γ-butyrolactone derivatives with the cyclooxygenase II (COX-2) active site, suggesting a potential mechanism for their analgesic activity. derpharmachemica.com Other studies have explored the inhibition of α-glucosidase by γ-butyrolactone derivatives, indicating their potential as antidiabetic agents. researchgate.net
The biological activity of furanones can also be attributed to their ability to interact with cellular receptors. For example, 3-Aminodihydrofuran-2(3H)-one hydrochloride is thought to exert its effects by forming hydrogen bonds or ionic interactions with specific molecular targets. journalafsj.com
A significant challenge in this area is resolving contradictions in reported biological activity data for different furanone derivatives. Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents on the furanone ring influence biological activity.
The table below presents examples of biological activities of furanone derivatives, which can guide future mechanistic studies on this compound.
| Furanone Derivative | Biological Activity | Potential Mechanism | Reference |
| Substituted γ-butyrolactones | Analgesic | Inhibition of cyclooxygenase II (COX-2) | derpharmachemica.com |
| 5-Ethyl-5-isobutyl-3-methyldihydrofuran-2(3H)-one | α-Glucosidase inhibitory | Enzyme inhibition | researchgate.net |
| 3-Aminodihydrofuran-2(3H)-one hydrochloride | Various biological effects | Interaction with enzymes and receptors | journalafsj.com |
| Furanone derivatives | Anticancer | Inhibition of Eag-1 potassium channel | ccij-online.org |
Future research should employ a combination of in vitro assays, in vivo studies, and computational methods to elucidate the specific molecular targets and signaling pathways affected by this compound.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding synthetic efforts, and elucidating reaction mechanisms. In the context of furanone chemistry, computational modeling can be used to:
Predict reaction outcomes and optimize synthetic routes: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways, helping to understand and predict the regioselectivity and stereoselectivity of synthetic reactions.
Simulate molecular interactions: Molecular dynamics (MD) simulations can be used to study the interactions of furanone derivatives with biological targets, such as enzymes and receptors, providing insights into their mechanisms of action.
Predict physicochemical properties: Computational methods can be used to predict properties such as solubility, lipophilicity, and toxicity, which are crucial for drug development and environmental impact assessment. ccij-online.org
Design novel derivatives: By understanding the structure-activity relationships through computational modeling, it is possible to design new furanone derivatives with enhanced or tailored bioactivity.
One study demonstrated the use of computational modeling to predict the hydrophobicity of nanoparticles, a key factor in their biological interactions. tandfonline.com This approach could be adapted to predict the properties of furanone derivatives and guide the design of new compounds.
The table below highlights the applications of computational modeling in furanone chemistry.
| Computational Method | Application | Purpose | Reference |
| Density Functional Theory (DFT) | Modeling transition states | Predicting reaction outcomes | |
| Molecular Dynamics (MD) | Simulating solvent interactions | Optimizing reaction pathways | |
| DockingServer program | Evaluating protein-ligand interactions | Predicting inhibition constants and binding energies | ccij-online.org |
| GUSAR software | Evaluating toxicity | Predicting potential adverse effects | ccij-online.org |
Future research should leverage advanced computational techniques to build predictive models for the synthesis, bioactivity, and environmental fate of this compound and its derivatives.
Exploration of Novel Furanone Derivatives with Tailored Bioactivity
The furanone scaffold is a versatile platform for the development of new bioactive molecules. By introducing different functional groups at various positions on the furanone ring, it is possible to modulate the compound's physicochemical properties and biological activity.
For example, the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones has been explored, with some compounds showing promise as anticancer, antioxidant, and antibacterial agents. nih.gov The introduction of an aminomethylidene fragment into the furanone structure can significantly enhance its biological properties.
The synthesis of γ-butyrolactone derivatives with varying substituents has also been investigated, leading to the discovery of compounds with potent analgesic and antidiabetic activities. derpharmachemica.comresearchgate.net These studies highlight the importance of SAR in guiding the design of new derivatives with specific therapeutic applications.
The table below provides examples of novel furanone derivatives and their potential applications.
| Furanone Derivative | Modification | Potential Application | Reference |
| Hetarylaminomethylidene derivatives | Introduction of a hetarylaminomethylidene group | Anticancer, antioxidant, antibacterial | nih.gov |
| Substituted γ-butyrolactones | Introduction of various substituents on the phenyl ring | Analgesic | derpharmachemica.com |
| 5-Ethyl-5-isobutyl-3-methyldihydrofuran-2(3H)-one | Alkyl substitution | Antidiabetic | researchgate.net |
| 3-Cyanopyrroles from furanone precursors | Conversion to pyrrole (B145914) derivatives | Various bioactive pyrroles | acs.org |
Future research should focus on the rational design and synthesis of novel derivatives of this compound, exploring a wide range of functional groups and substitution patterns to create a library of compounds with diverse and tailored bioactivities.
Sustainable Synthesis and Environmental Impact Mitigation Strategies for Furanones
As the demand for environmentally friendly chemical processes grows, the development of sustainable synthetic methods for furanones is of paramount importance. This includes the use of renewable feedstocks, green solvents, and energy-efficient reaction conditions.
One promising approach is the use of biomass-derived starting materials . For instance, methyl lactate (B86563), which can be obtained from the esterification of lactic acid, has been explored as a green alternative to petroleum-based feedstocks for furanone synthesis. jxzd-chem.com This approach not only reduces our reliance on fossil fuels but also offers benefits such as biodegradability and low toxicity. jxzd-chem.com
The use of green chemistry principles in the synthesis of heterocyclic compounds is another important area of research. This includes the use of solvent-free conditions, microwave irradiation, and recyclable catalysts to minimize waste and environmental impact. acs.org
In addition to sustainable synthesis, it is also crucial to assess the environmental fate and potential toxicity of furanone derivatives. In silico methods can be used to predict the environmental persistence, bioaccumulation, and toxicity of these compounds, helping to identify and mitigate potential risks. researchgate.net For example, one study reported that the photodegradation of the fungicide furalaxyl (B1674189) can lead to the formation of a 2(5H)-furanone derivative that is more toxic than the parent compound. nih.gov
The table below summarizes key aspects of sustainable synthesis and environmental impact mitigation for furanones.
| Strategy | Approach | Benefit | Reference |
| Sustainable Synthesis | Use of methyl lactate as a renewable feedstock | Reduced carbon footprint, biodegradability, low toxicity | jxzd-chem.com |
| Green Chemistry | Solvent-free conditions, microwave irradiation | Reduced waste, energy efficiency | acs.org |
| Environmental Impact Assessment | In silico prediction of toxicity and environmental fate | Identification and mitigation of potential risks | researchgate.net |
| Photodegradation Studies | Investigation of the environmental fate of furanones | Understanding the formation of potentially toxic byproducts | nih.gov |
Future research should focus on developing fully sustainable synthetic routes to this compound and its derivatives, from renewable feedstocks to environmentally benign reaction conditions. Furthermore, comprehensive environmental impact assessments should be conducted for all new compounds to ensure their safety and sustainability.
Q & A
Basic: What are the recommended laboratory synthesis methods for 3,5-Dimethylfuran-2(3H)-one?
Methodological Answer:
Synthesis typically involves alkylation or cyclization reactions under inert atmospheres. For example, analogous furanones are synthesized via Grignard reagent addition or nucleophilic substitution. In a nitrogen atmosphere, allyl bromide reacts with THF solutions of precursors, followed by purification via column chromatography (e.g., 52% yield reported for similar compounds) . Key variables include reaction temperature, stoichiometry of reagents (e.g., iodomethane for methylation), and solvent choice (e.g., THF or DMF). Post-synthesis, characterization via NMR and IR is critical to confirm purity and structure.
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- X-ray crystallography : Resolves crystal packing and molecular conformation. For example, triclinic crystal systems (space group ) with unit cell parameters , and have been reported for structurally related furanones .
- Spectroscopy : and NMR identify substituents and stereochemistry. IR confirms carbonyl (C=O) and hydroxyl (O-H) groups. Mass spectrometry validates molecular weight (e.g., for a bis-furanone derivative) .
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation (H335 hazard) .
- Storage : Keep in airtight containers away from oxidizers. Follow GBZ 2.1-2007 workplace exposure limits and EN 14042 guidelines for air quality monitoring .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced: How can computational chemistry predict the reactivity of this compound in substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations model electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites. For brominated analogs (e.g., trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one), computational studies predict regioselectivity in substitution reactions by analyzing bond dissociation energies and transition states . Molecular docking or MD simulations can further explore interactions in catalytic systems (e.g., enzyme-mediated transformations).
Advanced: What mechanistic insights explain the formation of byproducts during this compound synthesis?
Methodological Answer:
Byproducts often arise from:
- Competitive alkylation : Uncontrolled stoichiometry leads to over-alkylation. For example, excess methyl iodide in methylation reactions produces dimethylated derivatives .
- Ring-opening reactions : Acidic or aqueous conditions hydrolyze the furanone ring into diketones. Monitoring pH and moisture content mitigates this.
- Stereochemical mismatches : Poor temperature control during cyclization causes trans/cis isomerization. Low-temperature NMR or chiral HPLC can resolve these .
Advanced: How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer:
Contradictions may stem from:
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Always report solvent conditions .
- Crystallographic vs. solution-state structures : X-ray data reflect solid-state conformations, while NMR captures dynamic solution behavior. Compare both for accuracy .
- Impurity interference : Trace solvents (e.g., THF) or starting materials can skew data. Use high-resolution mass spectrometry (HRMS) and elemental analysis to confirm purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
